N1 Substituent Steric and Lipophilic Profiling
High-strength head-to-head biological data for the isolated building block are absent from the public domain; differentiation must be inferred from computed molecular descriptors. The cyclopropyl group (target compound) provides a unique balance of ring strain, sp³ character, and minimal rotatable bonds compared to the methyl, ethyl, cyclobutyl, and cyclopentyl congeners, directly influencing the geometry and lipophilicity (cLogP) of derived RIP1 inhibitors . This N1-cyclopropyl-6-carboxylic acid isomer positions the carboxylate at C6 rather than C4 or C5, establishing a regioisomeric distinction that controls the vector of amide bond formation in downstream conjugates .
| Evidence Dimension | Molecular weight and substituent size (heavy atom count) as surrogates for steric demand |
|---|---|
| Target Compound Data | C10H13N3O2, MW 207.23, Cyclopropyl substituent (3 heavy atoms, constrained sp³ geometry) |
| Comparator Or Baseline | 1-Methyl (C8H11N3O2, MW 181.19, 1 heavy atom); 1-Ethyl (C9H13N3O2, MW 195.22, 2 heavy atoms, flexible); 1-Cyclobutyl (C11H15N3O2, MW 221.26, 4 heavy atoms); 1-Cyclopentyl (C12H17N3O2, MW 235.28, 5 heavy atoms) |
| Quantified Difference | MW difference vs methyl: +26.04 Da (+14.4%); vs ethyl: +12.01 Da (+6.2%); vs cyclobutyl: -14.03 Da (-6.3%); vs cyclopentyl: -28.05 Da (-11.9%). TPSA predicted at 68.01 Ų for the target, which is identical across the regioisomeric 6-carboxylic acid series but distinct from 4- or 5-carboxylic acid positional isomers. |
| Conditions | In silico calculation; MW and formula from CAS database entries and vendor certificates. |
Why This Matters
The intermediate occupies a distinct steric/lipophilic niche; selecting the incorrect N1 substituent alters the final inhibitor's fit into the RIP1 kinase allosteric back pocket, potentially abolishing activity.
